3,5-Dichloro-4-(methylthio)benzaldehyde
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Overview
Description
3,5-Dichloro-4-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H6Cl2OS It is characterized by the presence of two chlorine atoms and a methylthio group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(methylthio)benzaldehyde typically involves the chlorination of 4-(methylthio)benzaldehyde. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective chlorination at the 3 and 5 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dichloro-4-(methylthio)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Formation of 3,5-dichloro-4-(methylsulfinyl)benzoic acid.
Reduction: Formation of 3,5-dichloro-4-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-(methylthio)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine and methylthio groups contribute to its overall reactivity and specificity .
Comparison with Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the methylthio group, making it less reactive in certain substitution reactions.
4-(Methylthio)benzaldehyde: Lacks the chlorine atoms, resulting in different reactivity and applications.
Uniqueness: 3,5-Dichloro-4-(methylthio)benzaldehyde is unique due to the combined presence of chlorine and methylthio groups, which enhance its reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C8H6Cl2OS |
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Molecular Weight |
221.10 g/mol |
IUPAC Name |
3,5-dichloro-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6Cl2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |
InChI Key |
NAZJADYQMDJRIX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1Cl)C=O)Cl |
Origin of Product |
United States |
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